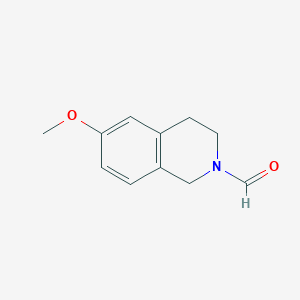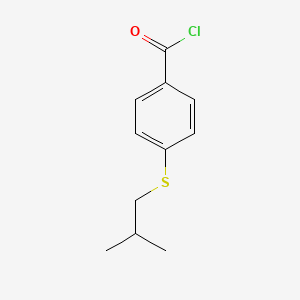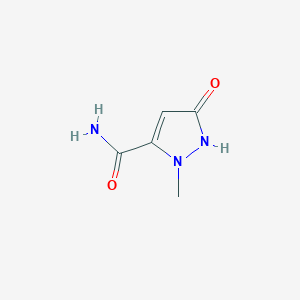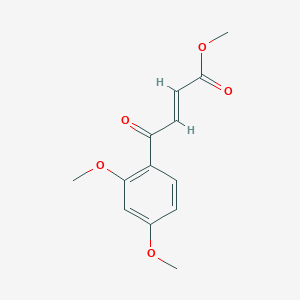
6-Methoxy-3,4-dihydroisoquinoline-2(1H)-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Methoxy-3,4-dihydroisoquinoline-2(1H)-carbaldehyde is an organic compound belonging to the isoquinoline family Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline This compound is characterized by the presence of a methoxy group at the 6th position, a dihydroisoquinoline core, and an aldehyde functional group at the 2nd position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-3,4-dihydroisoquinoline-2(1H)-carbaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 6-methoxy-1-tetralone.
Formation of Isoquinoline Core: The key step involves the formation of the isoquinoline core through a Pictet-Spengler reaction, where 6-methoxy-1-tetralone reacts with an appropriate aldehyde under acidic conditions.
Reduction: The resulting product is then subjected to reduction conditions to form the dihydroisoquinoline core.
Introduction of Aldehyde Group: Finally, the aldehyde group is introduced at the 2nd position through formylation reactions using reagents such as Vilsmeier-Haack reagent.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency.
化学反応の分析
Types of Reactions
Oxidation: 6-Methoxy-3,4-dihydroisoquinoline-2(1H)-carbaldehyde can undergo oxidation reactions to form corresponding carboxylic acids or ketones.
Reduction: It can be reduced to form alcohols or amines depending on the reducing agent used.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: 6-Methoxy-3,4-dihydroisoquinoline-2(1H)-carboxylic acid.
Reduction: 6-Methoxy-3,4-dihydroisoquinoline-2(1H)-methanol.
Substitution: 6-Amino-3,4-dihydroisoquinoline-2(1H)-carbaldehyde.
科学的研究の応用
6-Methoxy-3,4-dihydroisoquinoline-2(1H)-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and natural products.
Biology: It serves as a probe to study enzyme mechanisms and interactions due to its unique structure.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: It is used in the development of novel materials and as a precursor for the synthesis of pharmaceuticals.
作用機序
The mechanism of action of 6-Methoxy-3,4-dihydroisoquinoline-2(1H)-carbaldehyde involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways: It can influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
類似化合物との比較
Similar Compounds
6-Methoxy-1,2,3,4-tetrahydroisoquinoline: Similar structure but lacks the aldehyde group.
6-Methoxy-3,4-dihydroisoquinoline: Similar structure but lacks the aldehyde group at the 2nd position.
6-Methoxy-1,2,3,4-tetrahydroisoquinoline-2-carboxylic acid: Similar structure but has a carboxylic acid group instead of an aldehyde.
Uniqueness
6-Methoxy-3,4-dihydroisoquinoline-2(1H)-carbaldehyde is unique due to the presence of both the methoxy group and the aldehyde group, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research applications and distinguishes it from other similar compounds.
特性
分子式 |
C11H13NO2 |
|---|---|
分子量 |
191.23 g/mol |
IUPAC名 |
6-methoxy-3,4-dihydro-1H-isoquinoline-2-carbaldehyde |
InChI |
InChI=1S/C11H13NO2/c1-14-11-3-2-10-7-12(8-13)5-4-9(10)6-11/h2-3,6,8H,4-5,7H2,1H3 |
InChIキー |
KAICOAHKBXXZQA-UHFFFAOYSA-N |
正規SMILES |
COC1=CC2=C(CN(CC2)C=O)C=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptan-5-yl]ethanol;oxalic acid](/img/structure/B13919354.png)


![7h-Pyrrolo[2,3-d]pyrimidine-4-acetic acid](/img/structure/B13919365.png)





![Imidazo[1,2-B]pyridazine-7-carbonitrile](/img/structure/B13919418.png)

![tert-butyl (3aS,6aS)-3a-hydroxy-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate](/img/structure/B13919429.png)

![6-chloro-2-methyl-2H-pyrazolo[3,4-b]pyridine](/img/structure/B13919445.png)
